2-(3,5-Dichlorophenyl)prop-2-enoic acid
Description
Significance of Dihalophenyl-Substituted Propenoic Acid Derivatives in Contemporary Chemistry
Dihalophenyl-substituted propenoic acid derivatives are recognized for their utility as versatile building blocks in organic synthesis. The presence of two halogen atoms, in this case, chlorine, on the phenyl ring provides reactive sites for various cross-coupling reactions, allowing for the construction of more complex molecular architectures. Furthermore, the electronic withdrawing nature of the chlorine atoms can activate the propenoic acid moiety towards certain nucleophilic attacks. This class of compounds is of interest in medicinal chemistry and materials science, where the specific substitution pattern can lead to desirable biological activities or material properties. Aryl propionic acid derivatives, in general, are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. orientjchem.orgresearchgate.net
Academic Interest in the Electronic and Steric Characteristics of 2-(3,5-Dichlorophenyl)prop-2-enoic Acid
The academic fascination with this compound stems from the interplay of its electronic and steric features. The two chlorine atoms in the meta positions of the phenyl ring exert a strong inductive electron-withdrawing effect (-I), which influences the acidity of the carboxylic acid group and the reactivity of the carbon-carbon double bond. libretexts.orglumenlearning.com This deactivation of the aromatic ring can direct further electrophilic aromatic substitution to the meta position relative to the existing substituents. libretexts.org
From a steric perspective, the presence of the 3,5-dichlorophenyl group at the second position of the propenoic acid backbone introduces significant steric hindrance. This "ortho effect," although the substitution is not strictly ortho to the carboxylic acid, can force the phenyl ring to twist out of the plane of the propenoic acid moiety. This conformational change can, in turn, affect the molecule's ability to interact with biological targets or participate in certain chemical reactions.
Overview of Key Research Trajectories for this compound in Scholarly Literature
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related compounds suggest several areas of potential investigation. A primary focus is likely on the synthesis and characterization of this and similar molecules to build a library of compounds for further study. researchgate.net
A significant research avenue for aryl acrylic acid derivatives is the evaluation of their biological activity. Studies on similar dichlorophenyl acrylamide and acrylic acid derivatives have explored their potential as antiviral and anticancer agents. mdpi.comnih.govresearchgate.netacs.org For instance, some 3-(3,4-dichlorophenyl)acrylamide derivatives have been evaluated for their inhibitory activity against human liver glycogen phosphorylase A. ekb.eg Therefore, a key research trajectory for this compound would involve screening for a range of biological activities.
Another area of interest lies in its application in polymer chemistry. Acrylic acid and its derivatives are important monomers in the synthesis of various polymers. The introduction of the dichlorophenyl group could impart unique properties, such as altered thermal stability or refractive index, to the resulting polymers. Research on copolymers derived from 2,4-dichlorophenyl acrylate (B77674) highlights the interest in understanding the properties of such halogenated polymers. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2O2 |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-4H,1H2,(H,12,13) |
InChI Key |
WIXDBWQKISURIV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3,5 Dichlorophenyl Prop 2 Enoic Acid and Advanced Analogs
Routes Involving Cinnamic Acid Derivatives as Precursors
The synthesis of 3-(3,5-dichlorophenyl)prop-2-enoic acid typically begins with a precursor already containing the 3,5-dichlorophenyl scaffold, rather than by direct modification of a cinnamic acid backbone.
Regioselective Chlorination Reactions of Cinnamic Acid Scaffolds
Direct regioselective chlorination of a parent cinnamic acid molecule to achieve a 3,5-dichloro substitution pattern is a challenging and synthetically inefficient approach. The electronic properties of the cinnamic acid scaffold complicate electrophilic aromatic substitution. The vinyl group is an ortho-, para-directing activator, while the propenoic acid group is a meta-directing deactivator. This conflict in directing effects, combined with the general deactivation of the ring, makes it difficult to selectively introduce chlorine atoms at the C3 and C5 positions with high yield and purity. Consequently, synthetic strategies almost exclusively employ starting materials where the 3,5-dichloro substitution is already established.
Base-Catalyzed Condensation Reactions for Propenoic Acid Backbone Formation
A more direct and widely adopted strategy involves the formation of the propenoic acid backbone via base-catalyzed condensation reactions, starting with 3,5-dichlorobenzaldehyde (B167965). Two classical methods are particularly effective: the Knoevenagel condensation and the Perkin reaction.
The Knoevenagel condensation is a highly efficient method for creating the C=C double bond. wikipedia.orglscollege.ac.in This reaction involves the condensation of 3,5-dichlorobenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base. wikipedia.orgresearchgate.net The reaction proceeds through a nucleophilic addition followed by a dehydration step, often with spontaneous decarboxylation when malonic acid is used, to yield the α,β-unsaturated carboxylic acid. wikipedia.orgresearchgate.net The Doebner modification of this reaction, which uses pyridine (B92270) as a base and solvent, is particularly effective for synthesizing cinnamic acids. wikipedia.orgorganic-chemistry.org
The Perkin reaction provides another robust route, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640), catalyzed by the alkali salt of the corresponding carboxylic acid. wikipedia.orglongdom.orgbyjus.com For the synthesis of 3-(3,5-dichlorophenyl)prop-2-enoic acid, 3,5-dichlorobenzaldehyde is treated with acetic anhydride and sodium acetate. wikipedia.orguns.ac.id The reaction proceeds via an aldol-type condensation to generate the target α,β-unsaturated acid. byjus.comunacademy.com
| Reaction | Aldehyde Precursor | Reagent | Typical Catalyst/Base | Key Features |
|---|---|---|---|---|
| Knoevenagel Condensation | 3,5-Dichlorobenzaldehyde | Malonic Acid | Piperidine (B6355638), Pyridine, Ammonium (B1175870) Salts researchgate.nettandfonline.com | High yields, mild conditions, often stereoselective for the (E)-isomer. |
| Perkin Reaction | 3,5-Dichlorobenzaldehyde | Acetic Anhydride | Sodium Acetate, Potassium Acetate wikipedia.org | Classic method, requires higher temperatures, suitable for aromatic aldehydes. |
Wittig Reactions in the Synthesis of Arylprop-2-enoic Acids
The Wittig reaction is a powerful and versatile method for forming carbon-carbon double bonds with excellent regiochemical control. libretexts.org It is widely used to convert aldehydes and ketones into alkenes. youtube.com In the context of synthesizing 3-(3,5-dichlorophenyl)prop-2-enoic acid, the reaction would involve the coupling of 3,5-dichlorobenzaldehyde with a suitable phosphorus ylide (a Wittig reagent). libretexts.org
The required ylide is typically generated in situ from a phosphonium (B103445) salt by treatment with a strong base. For this synthesis, a stabilized ylide such as (carboxymethylene)triphenylphosphorane, prepared from the corresponding phosphonium salt, is used. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. wvu.edu The strong P=O bond formed in the byproduct provides the thermodynamic driving force for the reaction. udel.edu
Synthetic Scheme via Wittig Reaction:
Ylide Formation: A triphenylphosphonium salt bearing a carboxymethyl group is deprotonated with a base (e.g., sodium hydride or an alkoxide) to form the nucleophilic ylide.
Coupling: The ylide attacks the carbonyl carbon of 3,5-dichlorobenzaldehyde.
Product Formation: The resulting intermediate fragments to yield 3-(3,5-dichlorophenyl)prop-2-enoic acid (or its ester, depending on the ylide used) and triphenylphosphine oxide.
Strategies for Stereoselective Introduction of Dichlorophenyl Moieties
The stereochemistry relevant to 3-(3,5-dichlorophenyl)prop-2-enoic acid concerns the configuration of the alkene double bond, leading to either the (E)- or (Z)-isomer. The dichlorophenyl group itself is achiral. Most standard synthetic methodologies preferentially yield the thermodynamically more stable (E)-isomer, also known as the trans-isomer.
Knoevenagel and Perkin Reactions: These condensation reactions are generally stereoselective, affording the (E)-cinnamic acid derivative as the major product due to steric considerations in the transition state leading to elimination. rsdjournal.org
Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as the (carboxymethylene)triphenylphosphorane required for this synthesis, reliably produce the (E)-alkene with high selectivity. wvu.eduwvu.edu Unstabilized ylides, in contrast, typically favor the (Z)-alkene.
Therefore, the majority of the efficient routes described—Knoevenagel, Perkin, and the standard Wittig approach—naturally lead to the desired (E)-stereoisomer of 3-(3,5-dichlorophenyl)prop-2-enoic acid. researchgate.neted.gov
Green Chemistry Approaches in the Synthesis of 2-(3,5-Dichlorophenyl)prop-2-enoic Acid
Modern synthetic chemistry places a strong emphasis on environmentally benign processes. Several green chemistry principles have been successfully applied to the synthesis of cinnamic acid derivatives, which are directly applicable to the preparation of the target molecule.
Solvent-Free Reactions: The Knoevenagel condensation can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction rate and improve yields. tandfonline.comtue.nltheaic.org This approach minimizes the use of volatile organic compounds (VOCs).
Benign Catalysts: The traditional Knoevenagel reaction often uses pyridine and piperidine as catalysts, which are toxic. Greener alternatives have been developed, including the use of benign amines or ammonium salts like ammonium bicarbonate as catalysts in solvent-free reactions. researchgate.nettandfonline.comtue.nl
Aqueous Media: Transition-metal catalyzed reactions, such as the Heck reaction, have been adapted to run in water, which is a non-toxic, non-flammable, and inexpensive solvent. researchgate.netnih.gov
Microwave-Assisted Synthesis: The application of microwave energy can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods for reactions like the Perkin and Knoevenagel condensations. theaic.orgjocpr.com
| Green Approach | Methodology | Advantages | Reference Example |
|---|---|---|---|
| Solvent-Free Synthesis | Knoevenagel condensation of benzaldehydes and malonic acid. | Reduces waste and eliminates hazardous solvents. | Reaction catalyzed by ammonium bicarbonate at 140°C. tue.nl |
| Benign Catalysts | Replacement of pyridine/piperidine with ammonium salts. | Avoids toxic and hazardous reagents. | Use of β-alanine as a catalyst for Knoevenagel condensation. researchgate.net |
| Aqueous Solvents | Palladium-catalyzed Heck reaction in water. | Eliminates organic solvents, simplifies product isolation. | Heck coupling of iodobenzene (B50100) and acrylic acid in water. researchgate.net |
| Microwave Irradiation | Knoevenagel-Doebner condensation with a base. | Drastically reduced reaction times and high yields. | Condensation of aldehydes with succinic anhydride using NaOH. theaic.org |
Catalytic Transformations in the Synthesis of this compound
Catalytic methods, particularly those employing transition metals, offer powerful and atom-economical routes to complex molecules. The Mizoroki-Heck reaction is a cornerstone of C-C bond formation and is well-suited for the synthesis of cinnamic acid derivatives. google.com
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. odinity.com To synthesize 3-(3,5-dichlorophenyl)prop-2-enoic acid, a suitable precursor such as 1-bromo-3,5-dichlorobenzene (B43179) or 1-iodo-3,5-dichlorobenzene would be coupled with acrylic acid or an acrylate (B77674) ester (e.g., methyl acrylate or tert-butyl acrylate). semanticscholar.orgnih.gov The reaction is typically carried out in the presence of a palladium catalyst (such as Pd(OAc)₂, a base (like triethylamine (B128534) or sodium carbonate), and often a phosphine (B1218219) ligand. researchgate.netjocpr.com
A key advantage of the Heck reaction is its functional group tolerance. The development of highly active and recyclable heterogeneous palladium catalysts, such as those supported on polymers or silica, has further enhanced its utility and alignment with green chemistry principles. google.comuwindsor.ca
Advanced Spectroscopic Characterization of 2 3,5 Dichlorophenyl Prop 2 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides intricate details regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(3,5-dichlorophenyl)prop-2-enoic acid, a combination of one-dimensional and two-dimensional NMR experiments facilitates a complete assignment of its proton and carbon skeletons.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, vinylic, and carboxylic acid protons. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative chlorine atoms and the delocalized π-system.
The aromatic region is expected to show two distinct signals for the protons on the dichlorophenyl ring. The proton at the C4 position (H4) would appear as a triplet, while the protons at the C2 and C6 positions (H2/H6) would appear as a doublet. The vinylic protons of the acrylic acid moiety will present as two distinct signals, typically as doublets, due to geminal coupling. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, the position of which can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOH | 12.0 - 13.0 | br s | - |
| Ar-H4 | ~7.4 | t | ~1.8 |
| Ar-H2, H6 | ~7.3 | d | ~1.8 |
| =CHa | ~6.5 | d | ~1.5 |
| =CHb | ~6.0 | d | ~1.5 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound is predicted to display nine distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
The carbonyl carbon of the carboxylic acid will resonate at the most downfield position. The aromatic carbons will appear in the range of 120-140 ppm, with the carbons directly attached to the chlorine atoms (C3/C5) showing a characteristic downfield shift. The vinylic carbons of the prop-2-enoic acid chain will also have distinct chemical shifts.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~170 |
| Ar-C1 | ~138 |
| Ar-C3, C5 | ~135 |
| Ar-C4 | ~128 |
| Ar-C2, C6 | ~127 |
| =C(Ph) | ~142 |
| =CH₂ | ~130 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. For this compound, this would be crucial in confirming the coupling between the vinylic protons and the long-range coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the protonated carbons in the molecule, such as the aromatic CH groups and the vinylic CH₂ group.
Vibrational Spectroscopy for Molecular Assignments and Force Field Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule. These techniques are complementary and offer a more complete picture of the molecular vibrations.
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The broad O-H stretching vibration of the carboxylic acid group is anticipated in the region of 3300-2500 cm⁻¹. The C=O stretching of the carboxylic acid will give rise to a strong, sharp peak around 1700 cm⁻¹. The C=C stretching of the vinylic group and the aromatic ring will appear in the 1650-1450 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Vinylic) | 3080 - 3020 | Medium |
| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C stretch (Vinylic) | 1640 - 1620 | Medium |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Weak |
| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Strong |
| C-Cl stretch | 800 - 600 | Strong |
Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O tend to have strong IR absorptions, non-polar or symmetric vibrations often give rise to strong Raman signals. For this compound, the C=C stretching of the aromatic ring and the vinylic group are expected to be prominent in the Raman spectrum. The symmetric stretching of the C-Cl bonds would also be Raman active.
Predicted Raman Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C=C stretch (Vinylic) | 1640 - 1620 | Strong |
| C=C stretch (Aromatic Ring Breathing) | ~1600, ~1000 | Strong |
| C-Cl stretch (Symmetric) | 700 - 550 | Strong |
By combining the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further studies on its chemical properties and potential applications.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
A UV-Vis spectroscopic analysis of this compound would provide valuable insights into its electronic structure and optical properties. This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals.
A hypothetical data table for the UV-Vis spectral data would resemble the following:
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Ethanol | Data Not Available | Data Not Available | π → π |
| Methanol | Data Not Available | Data Not Available | π → π |
| Cyclohexane | Data Not Available | Data Not Available | π → π* |
The specific wavelengths of maximum absorbance would be influenced by the electronic effects of the two chlorine atoms on the phenyl ring. Their electron-withdrawing nature could potentially cause a shift in the absorption bands compared to the unsubstituted parent compound. However, without experimental data, any further analysis remains speculative.
X-ray Crystallography for Precise Solid-State Structure Determination
A summary of crystallographic data would typically be presented in a table similar to this:
| Parameter | Value |
| Chemical Formula | C₉H₆Cl₂O₂ |
| Formula Weight | 217.05 g/mol |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |
| α = ? °, β = ? °, γ = ? ° | |
| Volume (V) | Data Not Available |
| Z (molecules per unit cell) | Data Not Available |
| Calculated Density (Dx) | Data Not Available |
| R-factor | Data Not Available |
Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)
The analysis of the crystal packing would focus on how individual molecules of this compound arrange themselves in the crystal lattice. This arrangement is governed by various non-covalent intermolecular interactions. For this specific molecule, several types of interactions would be of interest:
Halogen Bonding: The chlorine atoms on the phenyl ring could act as halogen bond donors, interacting with electronegative atoms (such as the oxygen atoms of the carboxylic acid group) on neighboring molecules. The geometry and strength of these interactions would be a key feature of the crystal packing.
π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions, where the electron clouds of adjacent rings interact. The nature of this stacking (e.g., parallel-displaced or T-shaped) would be determined from the crystallographic data.
A detailed crystallographic study would provide the distances and angles that characterize these interactions, offering a deeper understanding of the forces that stabilize the crystal structure.
Analysis of Hydrogen Bonding Networks and Supramolecular Assembly
The carboxylic acid group is a strong hydrogen bond donor and acceptor. Therefore, it is highly probable that the crystal structure of this compound would be dominated by a network of hydrogen bonds. Typically, carboxylic acids form dimeric structures through O-H···O hydrogen bonds, creating a characteristic supramolecular synthon.
The analysis would investigate:
The specific hydrogen bonding motifs present (e.g., dimers, catemers).
The geometry of the hydrogen bonds (donor-acceptor distances and angles).
Without the foundational crystallographic data, a detailed and accurate description of these structural features for this compound is not possible.
Computational and Theoretical Chemistry Studies of 2 3,5 Dichlorophenyl Prop 2 Enoic Acid
Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Properties
DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study of 2-(3,5-dichlorophenyl)prop-2-enoic acid would typically begin with the determination of its most stable three-dimensional structure and then proceed to analyze its electronic properties.
The first step in any computational study is to find the molecule's lowest energy structure, or its optimized geometry. For a flexible molecule like this compound, which has rotatable bonds, this involves a conformational analysis to identify the most stable arrangement of its atoms in space. This process is crucial as all other calculated properties are dependent on the molecular geometry.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, this analysis would reveal how the electron-withdrawing chlorine atoms and the acrylic acid group influence its electronic behavior.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP analysis would highlight the reactive sites, such as the oxygen atoms of the carboxylic acid group and the regions around the chlorine atoms.
Natural Bond Orbital (NBO) analysis is used to study the delocalization of electron density between filled and empty orbitals. This provides insight into intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule. For the title compound, NBO analysis would quantify the electronic interactions between the dichlorophenyl ring and the prop-2-enoic acid side chain.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. This is particularly useful for predicting and interpreting electronic absorption spectra (UV-Vis). A TD-DFT calculation on this compound would yield information about its electronic transitions, including the wavelengths of maximum absorption and the nature of the orbitals involved in these transitions.
Prediction of UV-Visible Absorption and Emission Spectra
Theoretical predictions of the ultraviolet-visible (UV-Vis) absorption and emission spectra are crucial for understanding the electronic transitions within a molecule. These calculations can identify the wavelengths of maximum absorption (λmax) and emission, which are dictated by the energy difference between the ground and excited electronic states. For this compound, TD-DFT calculations would be the method of choice to simulate these spectra, providing data that could be presented as follows:
| Parameter | Predicted Value |
| Maximum Absorption Wavelength (λmax) | Data not available |
| Molar Absorptivity (ε) | Data not available |
| Main Electronic Transition | Data not available |
| Oscillator Strength (f) | Data not available |
| Maximum Emission Wavelength | Data not available |
This table represents a template for the type of data that would be generated from theoretical spectral analysis. Specific values are contingent on the computational methods and basis sets employed.
Analysis of Electronic Excitations and Transition Dipole Moments
A deeper analysis of the electronic excitations provides a detailed picture of how electrons are redistributed within the molecule upon absorption of light. This involves identifying the molecular orbitals involved in the transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The transition dipole moment, a vector quantity, determines the probability of a given electronic transition occurring and is fundamental to the intensity of spectral bands.
| Excitation | Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Orbital Contributions | Transition Dipole Moment (Debye) |
| S0 → S1 | Data not available | Data not available | Data not available | Data not available | Data not available |
| S0 → S2 | Data not available | Data not available | Data not available | Data not available | Data not available |
| S0 → S3 | Data not available | Data not available | Data not available | Data not available | Data not available |
This table illustrates the detailed information that can be obtained from an analysis of electronic excitations. The data would pinpoint the nature of each transition (e.g., π→π or n→π).
Calculation of Quantum Chemical Descriptors for Reactivity Prediction
Global Reactivity Descriptors: Vertical Ionization Energy and Electron Affinity
Vertical Ionization Energy (VIE) is the energy required to remove an electron from a molecule in its ground state geometry, while Vertical Electron Affinity (VEA) is the energy released when an electron is added to the molecule, also without a change in geometry. These are fundamental descriptors of a molecule's ability to undergo oxidation and reduction, respectively.
| Descriptor | Predicted Value (eV) |
| Vertical Ionization Energy (VIE) | Data not available |
| Vertical Electron Affinity (VEA) | Data not available |
This table would house the calculated values for VIE and VEA, which are directly related to the energies of the HOMO and LUMO, respectively, according to Koopmans' theorem (for Hartree-Fock) or its DFT equivalent.
Chemical Potential, Electronegativity, and Global Hardness
These global reactivity descriptors provide further insight into a molecule's reactivity. Chemical potential (μ) measures the escaping tendency of electrons, electronegativity (χ) quantifies the power of an atom or group to attract electrons, and global hardness (η) is a measure of the resistance to charge transfer.
| Descriptor | Formula | Predicted Value (eV) |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Data not available |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Data not available |
| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |
The values in this table would be derived from the calculated HOMO and LUMO energies of this compound.
Electrophilicity Index and Nucleophilicity Index
The electrophilicity index (ω) provides a measure of a molecule's ability to act as an electrophile, while the nucleophilicity index (N) quantifies its nucleophilic character. These indices are valuable for predicting the outcome of chemical reactions.
| Descriptor | Formula | Predicted Value |
| Electrophilicity Index (ω) | μ² / (2η) | Data not available |
| Nucleophilicity Index (N) | E_HOMO(Nu) - E_HOMO(TCE) | Data not available |
Calculation of the nucleophilicity index requires a reference molecule, typically tetracyanoethylene (B109619) (TCE).
Theoretical Investigations of Nonlinear Optical (NLO) Properties
Molecules with large nonlinear optical (NLO) responses are of significant interest for applications in optoelectronics and photonics. Theoretical calculations can predict the NLO properties of this compound, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.
| NLO Property | Component | Predicted Value (a.u.) |
| Dipole Moment (μ) | μ_total | Data not available |
| Polarizability (α) | α_total | Data not available |
| First Hyperpolarizability (β) | β_total | Data not available |
This table would summarize the key NLO properties calculated for the molecule. A large β value would suggest potential for applications such as frequency doubling of light.
While specific computational data for this compound is not yet prevalent in the scientific literature, the theoretical frameworks outlined here provide a clear roadmap for future in-silico investigations. Such studies would be invaluable in building a comprehensive understanding of this compound's chemical and physical properties.
Solvation Effects on Electronic Structure and Reactivity of this compound
The chemical behavior of a molecule can be significantly influenced by its surrounding solvent environment. To elucidate these effects on this compound, computational studies employing implicit solvation models, such as the Polarizable Continuum Model (PCM), are theoretically applied. These models simulate the bulk electrostatic effects of a solvent on the solute molecule, allowing for the investigation of changes in electronic structure and reactivity.
Theoretical calculations would be performed in the gas phase and in a selection of solvents with varying polarities, such as heptane (B126788) (non-polar), dichloromethane (B109758) (DCM, polar aprotic), and water (polar protic). Key quantum chemical descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment (μ), are calculated to quantify the influence of the solvent.
Detailed Research Findings:
Theoretical investigations would likely reveal a noticeable stabilization of the molecular orbitals upon transitioning from the gas phase to polar solvents. This is attributed to the favorable electrostatic interactions between the polar solute and the solvent molecules. Specifically, both HOMO and LUMO energy levels are expected to be lowered in the presence of a solvent.
A general trend of increasing dipole moment with increasing solvent polarity is anticipated. This suggests that the solvent induces a greater charge separation within the this compound molecule, enhancing its polar nature. Consequently, the HOMO-LUMO energy gap is expected to decrease in more polar solvents, indicating an enhancement of the molecule's reactivity. This increased reactivity can be attributed to the stabilization of polar transition states during a chemical reaction.
Interactive Data Table: Solvent Effects on Quantum Chemical Descriptors
| Phase | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |
| Gas Phase | -7.012 | -1.987 | 5.025 | 2.15 |
| Heptane | -7.035 | -2.011 | 5.024 | 2.88 |
| DCM | -7.088 | -2.065 | 5.023 | 3.95 |
| Water | -7.105 | -2.083 | 5.022 | 4.52 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the expected trends in a computational study.
Electron Localization Function (ELF) for Chemical Bonding Analysis
To gain a deeper insight into the nature of the chemical bonds within this compound, a topological analysis of the Electron Localization Function (ELF) would be performed. ELF is a powerful theoretical tool that provides a quantitative measure of electron localization in a molecule, allowing for a clear distinction between covalent bonds, lone pairs, and core electrons.
The ELF analysis partitions the molecular space into basins of attractors, each corresponding to a specific chemical feature. The population of electrons within each basin provides a quantitative description of the number of electrons associated with that feature. This method offers a detailed picture of the electron distribution and bonding patterns.
Detailed Research Findings:
An ELF analysis of this compound would be expected to identify several key basins corresponding to the core electrons of carbon, oxygen, and chlorine, as well as valence basins for the various bonds and lone pairs.
The analysis would likely reveal monosynaptic basins, V(O) and V(Cl), corresponding to the lone pairs of the oxygen and chlorine atoms, respectively. Disynaptic basins, such as V(C,C) and V(C,H), would represent the covalent C-C and C-H bonds. The double bond of the acrylic acid moiety, V(C=C), would be characterized by a higher electron population compared to the single C-C bonds.
The electron populations of the C-Cl bonds would be of particular interest, providing insight into the covalent character of these bonds. Similarly, the basins associated with the carboxylic acid group, V(C=O), V(C-O), and V(O-H), would detail the electronic structure of this important functional group.
Interactive Data Table: ELF Basin Populations for this compound
| Basin Type | Description | Basin Population (e) |
| V(C, H) | C-H single bonds | 1.95 - 2.05 |
| V(C, C) | C-C single bonds | 2.10 - 2.30 |
| V(C=C) | C=C double bond | 3.40 - 3.60 |
| V(C, Cl) | C-Cl single bonds | 1.90 - 2.00 |
| V(C=O) | C=O double bond (carbonyl) | 3.10 - 3.30 |
| V(C, O) | C-O single bond (carboxyl) | 1.80 - 1.95 |
| V(O, H) | O-H single bond (carboxyl) | 1.98 - 2.02 |
| V(O) | Lone pairs on carbonyl oxygen | 2.50 - 2.60 (each) |
| V(O) | Lone pairs on hydroxyl oxygen | 2.55 - 2.65 (each) |
| V(Cl) | Lone pairs on chlorine | 2.90 - 2.98 (each) |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the expected outcomes of an ELF analysis.
Chemical Reactivity and Derivative Synthesis of 2 3,5 Dichlorophenyl Prop 2 Enoic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring and Propenoate Moiety
The reactivity of the molecule towards substitution reactions is divided between the aromatic ring and the propenoate double bond.
Aromatic Ring: The benzene (B151609) ring is substituted with two chlorine atoms and a propenoic acid group. Both chlorine atoms and the vinyl-carboxylic group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). minia.edu.egmasterorganicchemistry.comyoutube.com The chlorine atoms are ortho-, para-directors, while the propenoate group is a meta-director. Consequently, any potential electrophilic attack would be directed to the positions ortho and para to the propenoate group (C4, C6) and meta to the chlorine atoms. However, the strong deactivation by three substituents makes EAS reactions, such as nitration or halogenation, difficult, requiring harsh reaction conditions. lumenlearning.comyoutube.com
Nucleophilic aromatic substitution (SNAr) on the dichlorophenyl ring is generally not feasible under standard conditions. This type of reaction typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group (the chlorine atom), which are absent in this molecule.
Propenoate Moiety: The carbon-carbon double bond of the propenoate system is electron-deficient due to conjugation with the electron-withdrawing carboxyl group. This makes it a poor substrate for electrophilic addition. Conversely, it is highly susceptible to nucleophilic conjugate addition, also known as Michael addition. Nucleophiles will preferentially attack the β-carbon of the double bond, leading to the formation of a saturated propanoate derivative.
Interactive Table: Reactivity towards Substitution
| Molecular Part | Reaction Type | Reactivity | Governing Factors |
|---|---|---|---|
| Aromatic Ring | Electrophilic Aromatic Substitution (EAS) | Low | Deactivation by two Cl atoms and the propenoate group. |
| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Very Low | Lack of strong ortho/para activating groups for SNAr. |
| Propenoate Moiety (C=C) | Electrophilic Addition | Low | Electron-deficient nature of the double bond. |
| Propenoate Moiety (C=C) | Nucleophilic Conjugate Addition | High | Electron-withdrawing effect of the carboxyl group. |
Reduction Transformations of the Carbon-Carbon Double Bond and Carboxyl Group
The reducible sites in 2-(3,5-Dichlorophenyl)prop-2-enoic acid are the carbon-carbon double bond and the carboxyl group. The selectivity of the reduction depends on the choice of reducing agent and reaction conditions.
Reduction of the Carbon-Carbon Double Bond: The alkene functionality can be selectively reduced to a single bond via catalytic hydrogenation. This reaction is typically performed using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. youtube.com This transformation yields 3-(3,5-Dichlorophenyl)propanoic acid, leaving the carboxylic acid and the aromatic chlorine substituents intact. libretexts.orgresearchgate.net This method is generally efficient and chemoselective for the C=C bond in α,β-unsaturated carboxylic acids. researchgate.net
Reduction of the Carboxyl Group: The reduction of the carboxylic acid to a primary alcohol requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. researchgate.net However, LiAlH₄ is a non-selective reagent and will also reduce the carbon-carbon double bond. Therefore, treating this compound with LiAlH₄ would result in the formation of 3-(3,5-Dichlorophenyl)propan-1-ol. Selective reduction of the carboxyl group in the presence of an alkene is challenging but can sometimes be achieved using borane (B79455) (BH₃) or by first converting the acid to an ester, which can then be reduced under specific conditions.
Interactive Table: Reduction Products
| Reagent | Targeted Group(s) | Major Product |
|---|---|---|
| H₂/Pd-C | Carbon-Carbon Double Bond | 3-(3,5-Dichlorophenyl)propanoic acid |
| LiAlH₄ | Carboxyl Group and C=C Double Bond | 3-(3,5-Dichlorophenyl)propan-1-ol |
Oxidation Pathways of this compound
The primary site for oxidation is the carbon-carbon double bond of the propenoate moiety. The aromatic ring is generally stable to oxidation except under very harsh conditions.
Oxidative Cleavage: Strong oxidizing agents such as hot, acidic, or alkaline potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by oxidative workup can cleave the double bond. libretexts.orgyoutube.com This cleavage would break the molecule at the site of the double bond, leading to the formation of 3,5-dichlorobenzaldehyde (B167965), which would likely be further oxidized to 3,5-dichlorobenzoic acid. lookchem.com
Dihydroxylation: Under milder conditions, such as treatment with cold, dilute, alkaline potassium permanganate or osmium tetroxide (OsO₄), the alkene can undergo syn-dihydroxylation. This reaction would convert the double bond into a diol, yielding 2,3-dihydroxy-3-(3,5-dichlorophenyl)propanoic acid. libretexts.org
Interactive Table: Oxidation Reactions
| Reagent/Conditions | Reaction Type | Major Product(s) |
|---|---|---|
| Hot, acidic KMnO₄ | Oxidative Cleavage | 3,5-Dichlorobenzoic acid |
| 1. O₃; 2. H₂O₂ (Oxidative workup) | Ozonolysis (Cleavage) | 3,5-Dichlorobenzoic acid |
| Cold, dilute, alkaline KMnO₄ | Syn-Dihydroxylation | 2,3-Dihydroxy-3-(3,5-dichlorophenyl)propanoic acid |
Esterification and Amidation Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is readily converted into esters and amides, which are important synthetic transformations for creating a wide array of derivatives.
Esterification: Esters of this compound can be synthesized through several standard methods. The most common is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.
Amidation: Amides are formed by the reaction of the carboxylic acid with a primary or secondary amine. This reaction typically requires activation of the carboxyl group to proceed efficiently. Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond.
Role as a Building Block in the Synthesis of Complex Molecular Architectures
The bifunctional nature of this compound makes it a valuable precursor for synthesizing more complex molecules, including heterocycles and polymers.
Heterocycle Synthesis: The α,β-unsaturated carboxylic acid framework is a key synthon for various heterocyclic systems.
Pyrazolines: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives is a classic route to synthesize 5-substituted-2-pyrazoline-3-carboxylic acids. The reaction proceeds via an initial Michael addition of the hydrazine to the double bond, followed by an intramolecular cyclization and dehydration. rsc.orgcsic.esnih.govresearchgate.net
Pyridazinones: Substituted β-aryl propionic acids can be cyclized with hydrazine hydrate (B1144303) to form pyridazinone rings. researchgate.netgrafiati.comresearchgate.net Derivatives of this compound can serve as precursors to these structures through initial reduction or other modifications.
Polymer Synthesis: As a derivative of propenoic acid (acrylic acid), this compound can function as a monomer in addition polymerization reactions. essentialchemicalindustry.org Polymerization, typically initiated by free-radical initiators, would proceed across the carbon-carbon double bond to form a polymer with a poly(propanoic acid) backbone and pendant 3,5-dichlorophenyl groups. The properties of such polymers can be tailored for various applications. repositorioinstitucional.mx
Quantitative Structure-Reactivity Relationship (QSRR) Studies of Dichlorophenyl-Propenoic Acid Systems
Quantitative structure-reactivity relationship (QSRR) studies aim to correlate the chemical structure of a series of compounds with their measured reactivity in a particular chemical transformation. For substituted aromatic compounds like this compound, the Hammett equation is a fundamental tool for such analysis. wikipedia.org
The Hammett equation is given by: log(k/k₀) = ρσ
where:
k is the rate constant for the substituted compound.
k₀ is the rate constant for the unsubstituted reference compound (e.g., 2-phenylprop-2-enoic acid).
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. utexas.eduviu.cawalisongo.ac.id
For the this compound system, the electronic effect of the two chlorine atoms on the reactivity of the carboxyl group or the double bond can be quantified. The substituent constant for a chlorine atom in the meta position (σ_m) is +0.37. Since there are two meta chlorine atoms relative to the propenoate substituent, their effects are approximately additive, resulting in a significant electron-withdrawing influence on the reaction center.
The ρ value indicates the nature of the transition state. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state (e.g., in the ionization of the carboxylic acid). cambridge.org The presence of the double bond in the propenoic side chain allows for better transmission of resonance effects compared to a saturated propanoic acid side chain. utexas.educambridge.org QSRR studies on series of such compounds can provide valuable insights into reaction mechanisms and help predict the reactivity of new derivatives. nih.govnih.govrsdjournal.orgresearchgate.net
Interactive Table: Hammett Substituent Constants (σ) for Common Groups
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -Cl | +0.37 | +0.23 | Inductively withdrawing, weakly deactivating |
| -NO₂ | +0.71 | +0.78 | Strongly withdrawing, strongly deactivating |
| -CH₃ | -0.07 | -0.17 | Weakly donating, weakly activating |
| -OCH₃ | +0.12 | -0.27 | Inductively withdrawing, resonance donating |
| -H | 0.00 | 0.00 | Reference |
Applications of 2 3,5 Dichlorophenyl Prop 2 Enoic Acid in Materials Science and Specialized Chemical Research
Utility as a Reagent and Chemical Intermediate in Organic Synthesis
2-(3,5-Dichlorophenyl)prop-2-enoic acid serves as a valuable intermediate in organic synthesis due to the reactivity of its constituent functional groups. The presence of the electron-withdrawing dichlorophenyl group enhances the electrophilicity of the α,β-unsaturated system, making it susceptible to various nucleophilic addition reactions. Furthermore, the carboxylic acid moiety can undergo esterification, amidation, and other transformations to yield a diverse array of derivatives.
The synthesis of related chlorinated aromatic compounds, such as 2,3-dichloro-3-phenylprop-2-enoic acid, often involves the chlorination of cinnamic acid derivatives. This highlights a common synthetic pathway where the phenyl ring of a simpler acrylic acid is halogenated to introduce specific functionalities. The resulting dichlorinated propenoic acids can then be utilized as reagents for the preparation of more complex molecules, including those with potential biological activities. For instance, they can be used in the synthesis of various derivatives for applications in chemistry, biology, and medicine.
Incorporation into Polymeric Materials and Copolymers
The vinyl group in this compound allows for its participation in polymerization reactions, leading to the formation of homopolymers and copolymers with unique properties. While specific studies on the polymerization of this compound are not extensively documented in the public domain, the polymerization behavior of structurally similar dichlorophenyl acrylates and methacrylates provides valuable insights into its potential.
Research on the copolymerization of 2,4-dichlorophenyl methacrylate and 4-chlorophenyl acrylate (B77674) with other monomers, such as 8-quinolinyl methacrylate and glycidyl methacrylate, has demonstrated the feasibility of incorporating dichlorophenyl moieties into polymer chains. These polymerizations are typically carried out via free-radical mechanisms using initiators like 2,2'-azobisisobutyronitrile (AIBN). The resulting copolymers exhibit properties influenced by the dichlorophenyl groups, such as altered thermal stability and, in some cases, antimicrobial activity. researchgate.net
The incorporation of this compound into copolymers could impart several desirable characteristics, including increased refractive index, enhanced thermal stability, and flame retardancy due to the presence of chlorine atoms. The carboxylic acid group also provides a site for post-polymerization modification, allowing for the grafting of other molecules or for creating cross-linked networks.
Below is a table summarizing the findings from studies on related dichlorophenyl acrylate copolymers, which can be considered indicative of the potential for this compound in polymer science.
| Monomer System | Polymerization Method | Key Findings | Reference |
| 2,4-dichlorophenyl methacrylate and 8-quinolinyl methacrylate | Free radical polymerization | Successful synthesis of copolymers with varying monomer feed ratios. The presence of the dichlorophenyl methacrylate unit was found to inhibit the growth of microorganisms. | researchgate.net |
| 4-chlorophenyl acrylate and glycidyl methacrylate | Free radical polymerization | Copolymers with different compositions were synthesized and characterized. The reactivity ratios were determined, and the copolymers were evaluated for their application as leather adhesives. | tandfonline.com |
| N-(dichlorophenyl) maleimides and methyl methacrylate | Not specified | Study of the copolymerization of these monomers to form new polymeric materials. | researchgate.net |
| 2,4-dichlorophenylacrylate and methylmethacrylate | Free radical polymerization | Copolymers were synthesized and characterized. The monomer reactivity ratios were determined, and the thermal and antimicrobial properties of the copolymers were investigated. |
Role in the Development of Specialty Chemicals and Agrochemicals
The structural features of this compound suggest its potential as a precursor for the synthesis of specialty chemicals and agrochemicals. The dichlorophenyl group is a common motif in many biologically active compounds, including herbicides and fungicides.
The herbicidal activity of chlorinated phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D), is well-established. nih.gov These compounds act as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds. nih.gov The presence of the dichlorophenyl group in this compound suggests that its derivatives could exhibit similar herbicidal properties. Research into novel picolinic acid-based herbicides has also incorporated dichlorophenyl moieties to enhance their efficacy.
Furthermore, cinnamic acid and its derivatives have been shown to possess antifungal activity. researchgate.net Their mechanism of action can involve the inhibition of essential fungal enzymes. researchgate.net The combination of the cinnamic acid backbone and the dichlorophenyl substituent in this compound makes it a promising candidate for the development of new antifungal agents. Studies on other dichlorophenyl derivatives have also demonstrated their potential as fungicidal agents.
The synthesis of specialty chemicals can also benefit from the use of this compound as a building block. Its reactivity allows for its incorporation into a variety of molecular scaffolds, leading to the creation of compounds with tailored properties for applications in areas such as pharmaceuticals, dyes, and performance chemicals.
Potential in Optical Materials Research
Chalcone derivatives, to which this compound belongs, are known to exhibit significant nonlinear optical (NLO) properties. These properties arise from the extended π-conjugated system that connects an electron-donating group to an electron-accepting group through a double bond. In the case of this compound, the phenyl ring and the acrylic acid moiety form this conjugated system.
Research on various chalcone derivatives has demonstrated their potential for applications in optoelectronic devices due to their large second and third-order NLO responses. csircentral.net The magnitude of these NLO properties can be tuned by modifying the substituents on the aromatic rings. The presence of the electron-withdrawing chlorine atoms on the phenyl ring of this compound is expected to influence its electronic structure and, consequently, its NLO properties.
A computational study on a related chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, revealed that it possesses superior NLO properties compared to the standard material, urea. csircentral.net Specifically, its second and third harmonic generation values were found to be significantly higher. csircentral.net This suggests that this compound and polymers derived from it could be valuable materials for applications in optical signal processing, optical switching, and other photonic technologies.
The table below presents a summary of the nonlinear optical properties of some chalcone derivatives, illustrating the potential of this class of compounds in optical materials research.
| Chalcone Derivative | Key Nonlinear Optical Property | Significance | Reference |
| 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one | High second and third harmonic generation values | Potential for application in optoelectronic device fabrication. | csircentral.netresearchgate.net |
| Various substituted chalcones | Large second-order hyperpolarizability | Suitable for applications in frequency conversion and electro-optic modulation. | |
| Chalcone-based polymers | Enhanced thermal stability of NLO properties | Important for the long-term performance of NLO devices. |
Environmental Fate and Degradation Pathways of Dichlorophenyl Propenoic Acid Derivatives
Photodegradation Studies and Mechanisms under Environmental Conditions
No studies specifically investigating the photodegradation of 2-(3,5-Dichlorophenyl)prop-2-enoic acid were identified. Research in this area would be necessary to determine its susceptibility to breakdown by sunlight, the wavelengths of light that are most effective, and the resulting photoproducts.
Biotic and Abiotic Transformation Mechanisms in Various Environmental Compartments
There is no available research on the biotic or abiotic transformation of this compound. Understanding these mechanisms would require specific experiments to assess its breakdown by microorganisms (biodegradation) in different environmental settings like soil and water, as well as its potential for non-biological degradation through processes like hydrolysis.
Environmental Stability and Persistence Considerations of Chlorinated Organic Acids
While chlorinated organic acids as a class of compounds can exhibit a range of environmental stabilities, with some being highly persistent, the specific persistence of this compound has not been documented. Data on its half-life in various environmental compartments are essential for a thorough assessment of its long-term environmental impact, and this information is currently lacking.
Future Research Directions and Unexplored Avenues for 2 3,5 Dichlorophenyl Prop 2 Enoic Acid
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to compounds like 2-(3,5-dichlorophenyl)prop-2-enoic acid often rely on classical condensation reactions that may involve harsh conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.
Key research directions include:
Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis offers mild reaction conditions, high selectivity, and reduced environmental impact. google.com Future work could explore the use of engineered enzymes, such as phenylalanine ammonia-lyases or acyl-CoA hydrolases, to catalyze the direct synthesis of this compound or its precursors from bio-based starting materials. google.com The development of biocatalytic routes from renewable feedstocks presents a significant step towards sustainable chemical production. nih.govrsc.org
Flow Chemistry and Process Intensification: Transitioning from batch to continuous flow synthesis can offer improved safety, efficiency, and scalability. Research into the continuous flow synthesis of this compound could lead to optimized reaction conditions, reduced reaction times, and minimized byproduct formation.
Alternative Solvents and Energy Sources: Investigating the use of green solvents (e.g., water, supercritical CO2, bio-based solvents) and alternative energy sources (e.g., microwave irradiation, sonication) could significantly reduce the environmental footprint of the synthesis.
A comparative table of potential synthetic approaches is presented below:
| Methodology | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced waste, use of renewable feedstocks. | Enzyme discovery and engineering, pathway elucidation, process optimization. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, process control. | Reactor design, optimization of reaction parameters (temperature, pressure, flow rate). |
| Green Solvents | Reduced toxicity and environmental impact, potential for simplified workup. | Solvent screening, solubility studies, reaction kinetics in alternative media. |
| Alternative Energy | Reduced reaction times, improved energy efficiency, novel reaction pathways. | Microwave-assisted and sonochemical synthesis protocols, mechanistic studies. |
Exploration of Advanced Catalytic Transformations and Process Intensification
The acrylic acid and dichlorophenyl moieties of this compound offer multiple sites for further chemical modification. Advanced catalytic methods can unlock a diverse range of derivatives with potentially valuable properties.
Future research in this area should focus on:
Palladium-Catalyzed Cross-Coupling Reactions: The two chlorine atoms on the phenyl ring are potential handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). sigmaaldrich.comlibretexts.orgresearchgate.netnih.gov These reactions would allow for the introduction of a wide variety of substituents, creating a library of novel compounds for screening in various applications. Research could focus on ligand development to control selectivity, especially in achieving monocoupling. nsf.gov
Asymmetric Hydrogenation and Epoxidation: The carbon-carbon double bond is a key site for stereoselective transformations. The development of chiral catalysts for the asymmetric hydrogenation or epoxidation of the double bond would provide access to enantiomerically pure derivatives, which is crucial for pharmacological studies. nih.gov The electron-deficient nature of the olefin presents a unique challenge and opportunity for catalyst design. researchgate.netnih.gov
Oxidative Cleavage and Functionalization: Catalytic oxidation of the double bond could lead to the formation of valuable intermediates like aldehydes or carboxylic acids. chinesechemsoc.orgrsc.org Exploring selective oxidation methods would expand the synthetic utility of the parent compound.
Integration of Advanced Experimental and Theoretical Approaches for Comprehensive Understanding
A deep understanding of the physicochemical properties and reactivity of this compound is essential for its rational application. A synergistic approach combining advanced experimental techniques with computational modeling will be crucial.
Promising avenues for investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO gap), and reactivity of the molecule. bohrium.comugent.beresearchgate.netresearchgate.net These studies can help predict the most likely sites for nucleophilic and electrophilic attack, rationalize reaction outcomes, and guide the design of new catalytic transformations.
Spectroscopic and Crystallographic Analysis: Detailed characterization using advanced spectroscopic techniques (e.g., 2D NMR, mass spectrometry) and single-crystal X-ray diffraction will be essential to unambiguously determine the structure of new derivatives and to understand intermolecular interactions in the solid state.
Reaction Mechanism Elucidation: A combination of kinetic studies, isotopic labeling, and computational modeling can be employed to elucidate the mechanisms of novel synthetic and catalytic reactions involving this compound.
Discovery and Mechanistic Elucidation of Novel Biological Activities
The structural similarity of this compound to known bioactive molecules, such as cinnamic acid derivatives and other halogenated aromatic compounds, suggests it may possess interesting pharmacological properties.
Future research should be directed towards:
In Silico Screening and QSAR Studies: Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict potential biological targets and to design derivatives with enhanced activity. nih.govmdpi.comresearchgate.netmdpi.com These approaches can prioritize synthetic efforts and accelerate the discovery of new drug candidates.
Broad-Spectrum Biological Screening: The compound and its derivatives should be screened against a wide range of biological targets, including enzymes, receptors, and microbial strains. The presence of the dichlorophenyl group suggests potential for antimicrobial, antifungal, or herbicidal activity.
Mechanistic Toxicology Studies: Given the presence of halogenated aromatic moieties, it is crucial to investigate the potential toxicity and mechanism of action. nih.govnih.gov Studies on interactions with key cellular receptors, such as the aryl hydrocarbon receptor (AhR), would be particularly relevant. nih.govscilit.com
Investigation into Broader Environmental Impact and Mitigation Strategies
The persistence and potential ecotoxicity of organochlorine compounds are significant environmental concerns. researchgate.netacademicjournals.orgbbrc.infrontiersin.org Therefore, a thorough investigation into the environmental fate of this compound is imperative.
Key research areas are:
Biodegradation Pathways: Studies using microbial consortia from contaminated sites could identify microorganisms capable of degrading this compound. researchgate.netacademicjournals.orgbbrc.infrontiersin.orgfrontiersin.org Elucidating the metabolic pathways and the enzymes involved would be crucial for developing bioremediation strategies.
Abiotic Degradation Studies: Investigating the abiotic degradation of the compound through processes like hydrolysis and photolysis will provide a more complete picture of its environmental persistence. nih.govserdp-estcp.milosti.gov The impact of environmental factors such as pH, temperature, and UV radiation should be systematically evaluated.
Ecotoxicology Assessment: Standardized ecotoxicological tests on representative aquatic and terrestrial organisms are necessary to assess the potential environmental risks associated with this compound and its degradation products. The potential for bioaccumulation should also be investigated.
Design and Synthesis of Advanced Materials Utilizing the this compound Scaffold
The unique structural features of this compound make it an interesting building block for the synthesis of advanced materials.
Unexplored avenues in this domain include:
Specialty Polymer Synthesis: The vinyl group allows this compound to act as a monomer or co-monomer in polymerization reactions. rsc.orgnih.govmdpi.comgoogle.com The presence of the dichlorophenyl group could impart desirable properties to the resulting polymers, such as:
Flame Retardancy: Chlorinated compounds are known to act as flame retardants. specialchem.comgoogle.comalfa-chemistry.commdpi.comresearchgate.net Polymers incorporating this monomer could exhibit enhanced fire resistance.
High Refractive Index: The presence of heavy atoms like chlorine can increase the refractive index of polymers, making them suitable for applications in optical materials.
Chemical Resistance and Thermal Stability: The halogenated aromatic moiety can enhance the chemical resistance and thermal stability of the polymer backbone.
Functional Coatings and Surfaces: The carboxylic acid group provides a handle for grafting the molecule onto surfaces, modifying their properties. This could be explored for creating surfaces with tailored wettability, adhesion, or biocidal properties.
Supramolecular Chemistry: The potential for halogen bonding and other non-covalent interactions could be exploited in the design of self-assembling materials and crystal engineering. ntu.edu.sg
The table below summarizes the potential applications in materials science:
| Material Type | Potential Property | Research Direction |
| Specialty Polymers | Flame retardancy, high refractive index, thermal stability. | Polymerization studies (radical, cationic), copolymerization with other monomers, material property characterization. |
| Functional Coatings | Modified surface energy, antimicrobial properties. | Surface grafting reactions, characterization of surface properties (e.g., contact angle, XPS). |
| Supramolecular Assemblies | Ordered structures, stimuli-responsive materials. | Crystal engineering studies, investigation of halogen bonding interactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
